molecular formula C18H26BN3O4 B13049848 Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate

Cat. No.: B13049848
M. Wt: 359.2 g/mol
InChI Key: BMEUWLUGBQGOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate is a complex organic compound with a molecular formula of C17H30BNO4 This compound is notable for its unique structure, which includes an indazole core, a tert-butyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate with hydrogen chloride in dioxane . The reaction is carried out under inert atmosphere conditions and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The compound is typically stored under inert atmosphere at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, dioxane, and various reducing agents. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

InChI

InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)22-13-10-11(8-9-12(13)14(20)21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H2,20,21)

InChI Key

BMEUWLUGBQGOSI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C(=O)OC(C)(C)C)N

Origin of Product

United States

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